molecular formula C21H23ClN6 B11567386 N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine

N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine

Cat. No.: B11567386
M. Wt: 394.9 g/mol
InChI Key: ZQLVPWPYMJWMDT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core, a triazine ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline and triazine rings, followed by the introduction of the chlorobenzyl group. Common synthetic routes may involve:

    Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Triazine Ring: This step often involves the reaction of amines with cyanuric chloride under controlled temperatures.

    Introduction of Chlorobenzyl Group: This can be done via nucleophilic substitution reactions using 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine stands out due to its combination of a quinazoline core and a triazine ring, which imparts unique chemical and biological properties not commonly found in other similar compounds.

Biological Activity

N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a quinazoline core with a tetrahydro-1,3,5-triazine moiety and a 4-chlorobenzyl group. Its molecular formula is C21H23ClN6C_{21}H_{23}ClN_{6} with a molecular weight of approximately 394.91 g/mol . The structural characteristics suggest significant reactivity and potential for various biological interactions.

Synthesis

The synthesis of this compound can be achieved through several pathways involving nucleophilic substitutions due to the presence of the triazine ring. The general synthetic route includes:

  • Formation of the Quinazoline Core : This involves cyclization reactions of appropriate precursors.
  • Introduction of the Tetrahydro-1,3,5-triazine Moiety : This can be accomplished through multi-step reactions involving amination and cyclization.
  • Substitution with 4-Chlorobenzyl Group : This step typically involves electrophilic aromatic substitution reactions.

Insecticidal Activity

Preliminary studies have demonstrated that this compound exhibits notable insecticidal properties. For instance:

  • Against Sitobion miscanthi: 74.1% inhibition.
  • Against Schizaphis graminum: 77.5% inhibition.

These results indicate its potential utility as an agricultural pesticide .

Antifungal Activity

The compound also shows antifungal activity against Pythium aphanidermatum, achieving a 62% inhibition rate. This suggests its applicability in managing fungal diseases in crops .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-6-methyl-1,3,5-triazineTriazine core with amino groupOften used in herbicides
4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amineDichloro substitution on triazineKnown for antitumor activity
2-Chloro-N-(methylthio)-1,3,5-triazineThioether substitutionExhibits herbicidal properties

This table highlights the diversity within the triazine family while emphasizing the unique attributes of this compound's structure and potential applications in pest management and pharmaceuticals .

Case Studies and Research Findings

Recent research has focused on evaluating the biological activities of various quinazoline derivatives. A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar compounds that demonstrated antibacterial activity against common pathogens like E. coli and S. aureus at concentrations around 256 µg/mL . While this specific study did not evaluate our compound directly, it underscores the potential for broad-spectrum antimicrobial activity within this chemical class.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of both the quinazoline and triazine moieties may contribute to its ability to interact with multiple biological targets.

Properties

Molecular Formula

C21H23ClN6

Molecular Weight

394.9 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-ethyl-4-methylquinazolin-2-amine

InChI

InChI=1S/C21H23ClN6/c1-3-15-6-9-19-18(10-15)14(2)25-21(26-19)27-20-23-12-28(13-24-20)11-16-4-7-17(22)8-5-16/h4-10H,3,11-13H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

ZQLVPWPYMJWMDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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